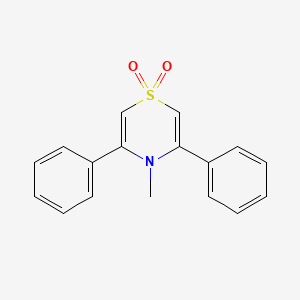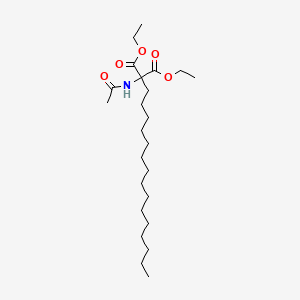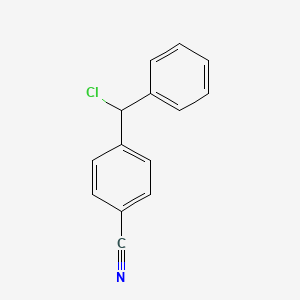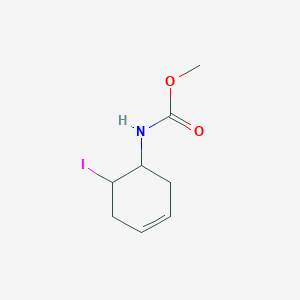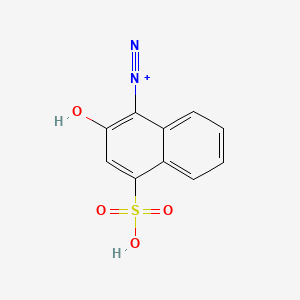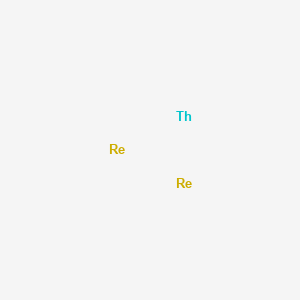
S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate: is an organic compound with the molecular formula C16H15NO3S It is a thioester derivative, characterized by the presence of a nitro group and a trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate typically involves the reaction of 2,4,6-trimethylphenyl thiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-aminobenzenecarbothioate derivatives.
Substitution: Various substituted benzenecarbothioate derivatives.
Applications De Recherche Scientifique
Chemistry: S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving thiol groups. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can also be used as a stabilizer or additive in various formulations.
Mécanisme D'action
The mechanism of action of S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
S-(2,4,6-trimethylphenyl) 4-aminobenzenecarbothioate: Similar structure but with an amino group instead of a nitro group.
S-(2,4,6-trimethylphenyl) 4-methylbenzenecarbothioate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
6632-13-9 |
|---|---|
Formule moléculaire |
C16H15NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
S-(2,4,6-trimethylphenyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C16H15NO3S/c1-10-8-11(2)15(12(3)9-10)21-16(18)13-4-6-14(7-5-13)17(19)20/h4-9H,1-3H3 |
Clé InChI |
GCIHWBKXTJXORH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)SC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
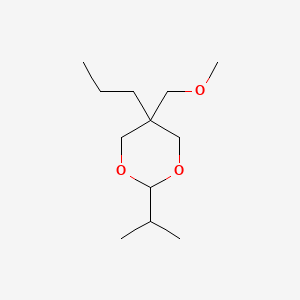
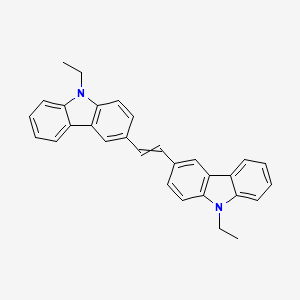

![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
